

Asarinin CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Asarinin

Cat. No.: B095023

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An In-depth Technical Guide to **Asarinin**: Chemical Identity, Biological Activity, and Experimental Protocols

Introduction

Asarinin is a naturally occurring lignan found in various plant species, including those of the *Asarum* and *Zanthoxylum* genera.[1] As a member of the furofuran class of lignans, it is an epimer of sesamin.[2] This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, which include anti-inflammatory, antioxidant, and notably, potent anticancer properties.[3][4] Research has demonstrated that **asarinin** can selectively induce apoptosis in cancer cells, making it a promising candidate for further investigation in drug development.[2] This technical guide provides a comprehensive overview of **asarinin**, focusing on its chemical identifiers, physicochemical properties, mechanism of action, and detailed experimental protocols for its study.

Chemical Identifiers and Physicochemical Properties

The unique identity and characteristics of a chemical compound are defined by its various identifiers and properties. For **Asarinin**, these are crucial for its accurate identification, handling, and application in research settings.

Chemical Identifiers

The following table summarizes the key chemical identifiers for the levorotatory form of **Asarinin**, which is the most commonly studied isomer.

Identifier Type	Value
CAS Number	133-04-0
Molecular Formula	C ₂₀ H ₁₈ O ₆
Molecular Weight	354.35 g/mol
IUPAC Name	5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole
Synonyms	(-)-Asarinin, l-Asarinin, (-)-Episesamin, Xanthoxylin S
InChI	InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m1/s1
InChIKey	PEYUIKBAABKQKQ-FQZPYLGXSA-N
Canonical SMILES	<chem>C1[C@@H]2--INVALID-LINK----INVALID-LINK--C5=CC6=C(C=C5)OCO6</chem>
PubChem CID	11869417

Physicochemical Properties

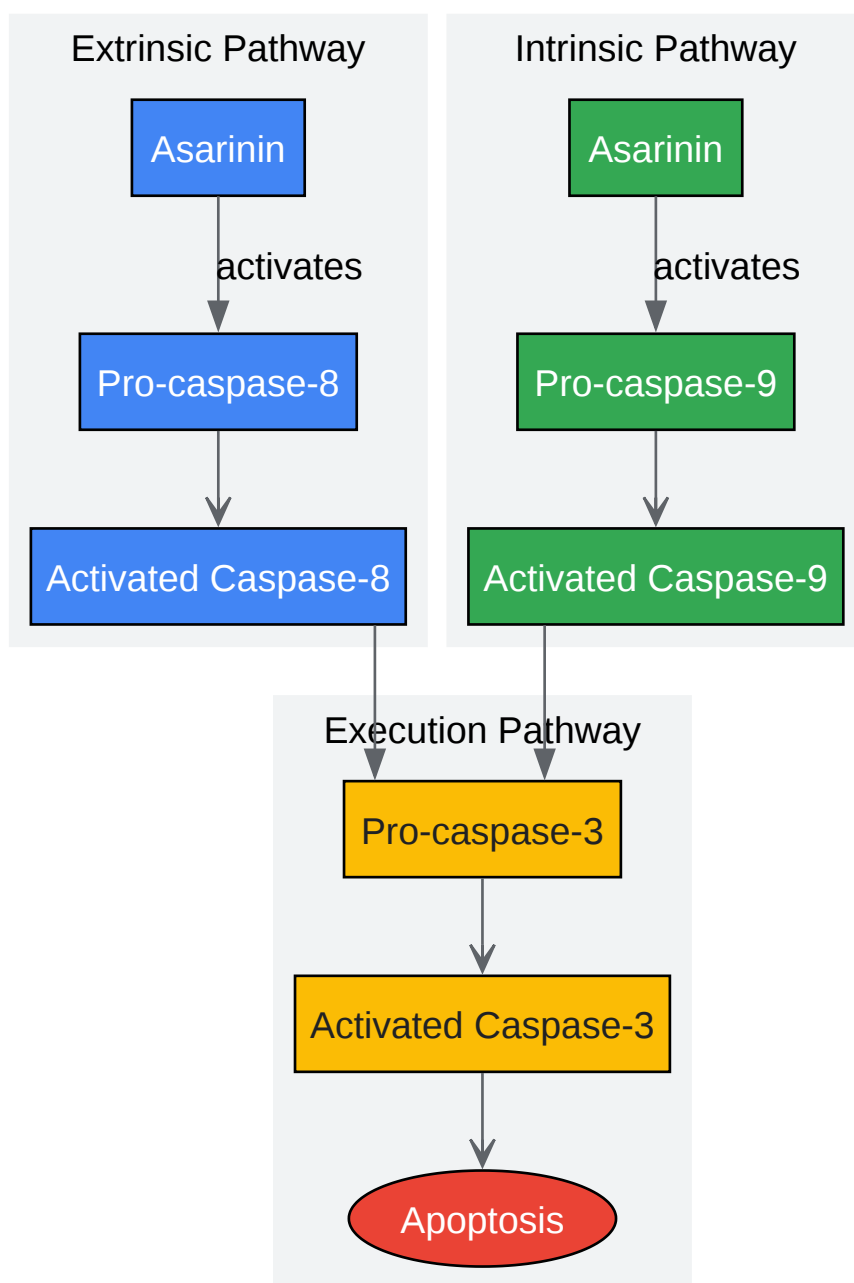
The physical and chemical properties of **Asarinin** are detailed in the table below. This data is essential for its handling, storage, and use in experimental settings.

Property	Value
Physical Description	Crystalline solid
Melting Point	120-122 °C
Optical Rotation	$[\alpha]_D^{23} -122^\circ$ (chloroform)
Solubility	Soluble in DMSO (10 mg/mL), DMF (20 mg/mL), Chloroform, Acetone. Practically insoluble in water.
Storage Temperature	-20°C
Topological Polar Surface Area	55.4 Å ²
XLogP3	2.7 - 3.32

Biological Activity and Mechanism of Action

Asarinin exhibits significant cytotoxic effects against various cancer cell lines, with a particularly well-documented mechanism in human ovarian cancer cells (A2780 and SKOV3). Its primary mode of action is the induction of apoptosis, or programmed cell death, through a caspase-dependent signaling pathway.

Studies have shown that treatment with **asarinin** leads to the activation of key initiator and executioner caspases. Specifically, it activates caspase-8, a key mediator of the extrinsic (death receptor-mediated) apoptosis pathway, and caspase-9, the primary initiator of the intrinsic (mitochondria-mediated) pathway. Both pathways converge on the activation of caspase-3, an executioner caspase responsible for cleaving cellular substrates, which ultimately leads to the morphological and biochemical hallmarks of apoptosis. More recent research also indicates that **asarinin** can promote the accumulation of mitochondrial reactive oxygen species (ROS) and inhibit the STAT3 signaling pathway, further contributing to its pro-apoptotic effects in precancerous cells.



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Asarinin-induced caspase-dependent apoptosis pathway.

Experimental Protocols

To facilitate further research into the biological activities of **Asarinin**, this section provides detailed methodologies for its extraction and for assessing its cytotoxicity.

Protocol 1: General Extraction and Isolation of Asarinin from Plant Material

Asarinin is naturally found in plants such as *Asarum sieboldii*. The following protocol describes a general method for its extraction and isolation, which can be adapted based on the specific plant source and available equipment.

1. Material Preparation:

- Obtain dried and powdered plant material (e.g., roots of *A. sieboldii*).
- Defat the powder by maceration or Soxhlet extraction with a non-polar solvent like n-hexane to remove lipids. Discard the solvent.

2. Extraction:

- Air-dry the defatted plant material.
- Perform exhaustive extraction using a polar solvent such as 70% ethanol or methanol. This can be done via maceration (soaking for 24-48 hours with periodic agitation) or more efficiently using a Soxhlet apparatus for several hours.
- Collect the solvent extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

- Resuspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate, then n-butanol). **Asarinin** is expected to partition into the ethyl acetate fraction.
- Concentrate the ethyl acetate fraction to dryness.
- Subject the dried fraction to column chromatography for purification. A silica gel column is commonly used.

- Elute the column with a gradient solvent system, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
- Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing **Asarinin** (visualized under UV light or with a staining reagent).
- Pool the pure fractions and recrystallize to obtain purified **Asarinin**.

4. Characterization:

- Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. This protocol is based on the methodology used to evaluate **Asarinin**'s effect on ovarian cancer cells.

1. Cell Culture and Seeding:

- Culture human ovarian cancer cells (e.g., A2780 or SKOV3) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
- Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of **Asarinin** in DMSO.
- Prepare serial dilutions of **Asarinin** in culture media to achieve the desired final concentrations (e.g., 0.125 µM to 200 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1% to avoid solvent toxicity.

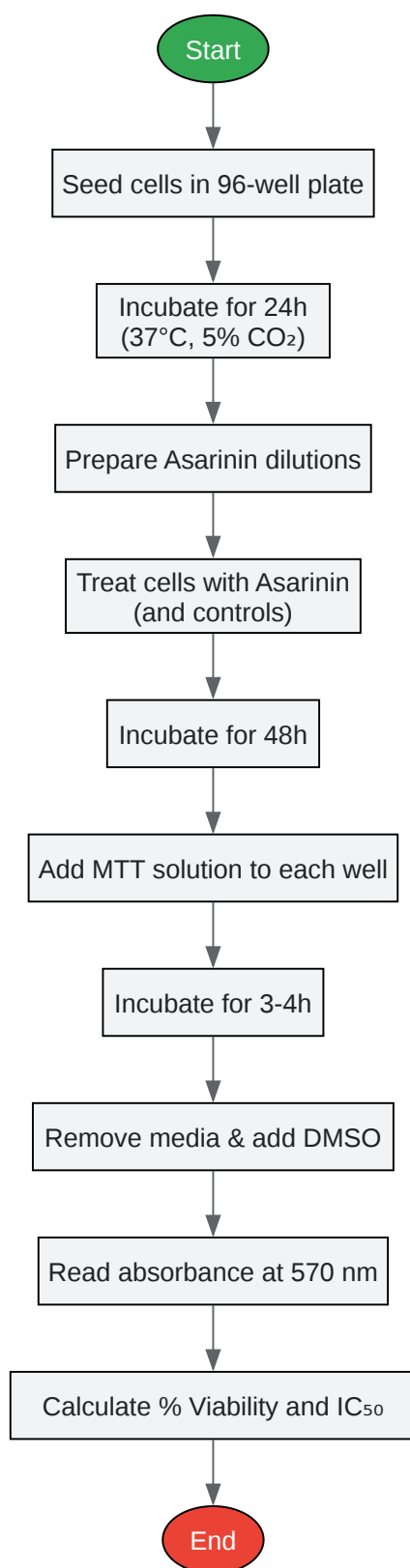
- Remove the old media from the wells and add 100 μ L of the media containing the different concentrations of **Asarinin**. Include wells with media only (blank) and cells treated with vehicle (DMSO) as controls.
- Incubate the plate for 48 hours.

3. MTT Assay:

- After incubation, add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully remove the media from each well.
- Add 100-150 μ L of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

4. Data Acquisition and Analysis:

- Measure the absorbance (Optical Density, OD) of each well at 540-570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment using the following formula: % Viability = $[(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100$
- Plot the percentage of viability against the concentration of **Asarinin** to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).



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Experimental workflow for the MTT cytotoxicity assay.

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- To cite this document: BenchChem. [Asarinin CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095023#asarinin-cas-number-and-chemical-identifiers]

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